First-in-Class Chemical Probe Status: BC-DXI-495 vs. Pre-2020 Absence of AIMP2-DX2–HSP70 Inhibitors
BC-DXI-495 is the first published small-molecule inhibitor of the AIMP2-DX2–HSP70 protein–protein interaction, disclosed in Nature Chemical Biology (2020) [1]. Prior to this disclosure, no synthetic ligand was known to bind DX2 or disrupt its chaperone complex. By contrast, all later analogs—including BC-DXI-843 (2020, same laboratory), BC-DXI-32982 (2022, DX2-KRAS PPI), and SDL01 (2024, DX2-Siah1 PPI stabilizer)—are derivatized either chemically or conceptually from this foundational scaffold [2] [3]. For procurement decisions, this means BC-DXI-495 is the only compound in this class with a fully characterized discovery pedigree traceable to the primary screening hit (BC-DXI-04, IC50 = 40.1 µM), a feature essential for laboratories constructing SAR panels or validating new target engagement assays [4].
| Evidence Dimension | Temporal priority and foundational scaffold status in the AIMP2-DX2 inhibitor class |
|---|---|
| Target Compound Data | First published AIMP2-DX2–HSP70 PPI inhibitor (Nat Chem Biol, Jan 2020); serves as parent scaffold for BC-DXI-843, BC-DXI-32982, and PROTAC Compound 45 |
| Comparator Or Baseline | Pre-2020: no small-molecule DX2 ligands reported. Post-2020: BC-DXI-843 (J Med Chem, May 2020), BC-DXI-32982 (2022), SDL01 (Cell Chem Biol, 2024) |
| Quantified Difference | N/A (historical categorical); BC-DXI-495 discovery enabled all subsequent analogs |
| Conditions | Literature timeline analysis; SAR series published by Lim, Sivaraman, Kim, and Choi laboratories |
Why This Matters
As the reference standard for the entire class, BC-DXI-495 is the mandatory control compound for any experiment that compares newer AIMP2-DX2 inhibitors or PROTACs against the pharmacological benchmark.
- [1] Lim S, et al. Targeting the interaction of AIMP2-DX2 with HSP70 suppresses cancer development. Nat Chem Biol. 2020;16(1):31-41. View Source
- [2] Sivaraman A, et al. Synthesis and Structure–Activity Relationships of Arylsulfonamides as AIMP2-DX2 Inhibitors. J Med Chem. 2020;63(10):5529-5546. View Source
- [3] Kim DG, et al. Chemical induction of the interaction between AIMP2-DX2 and Siah1 to enhance ubiquitination. Cell Chem Biol. 2024;31(11):1958-1968.e8. View Source
- [4] Biomolecules Review. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors. Biomolecules. 2020;10(12):1625. (IC50 of hit BC-DXI-04 = 40.1 µM). View Source
